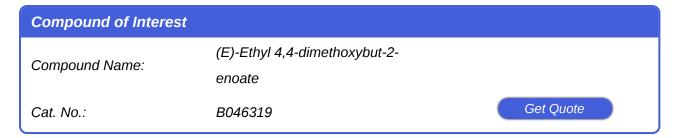


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(E)-Ethyl 4,4-dimethoxybut-2-enoate synthesis from methyl formate

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An In-depth Technical Guide to the Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to **(E)-Ethyl 4,4-dimethoxybut-2-enoate**, a valuable intermediate in various organic syntheses. While a direct conversion from methyl formate is not prominently documented, this guide outlines a robust two-step pathway commencing with the preparation of the key intermediate, 2,2-dimethoxyethanal, followed by a highly stereoselective Horner-Wadsworth-Emmons reaction.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages:

- Preparation of 2,2-dimethoxyethanal: This crucial aldehyde intermediate is synthesized from commercially available glyoxal.
- Horner-Wadsworth-Emmons (HWE) Olefination: 2,2-dimethoxyethanal is reacted with triethyl
 phosphonoacetate to yield the target (E)-ethyl 4,4-dimethoxybut-2-enoate with high
 stereoselectivity.[1][2]

The overall workflow is depicted in the diagram below.

Figure 1: Overall synthetic workflow for **(E)-Ethyl 4,4-dimethoxybut-2-enoate**.



Experimental Protocols Step 1: Synthesis of 2,2-Dimethoxyethanal

2,2-Dimethoxyethanal (glyoxal dimethyl acetal) is prepared by the acid-catalyzed acetalization of glyoxal with methanol.[3]

Reaction Scheme:

 $(CHO)_2 + 2 CH_3OH --[H^+]--> CH(OCH_3)_2CHO + H_2O$

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles	Notes
Glyoxal (40% aq. solution)	58.04 (anhydrous)	145	1.0	
Methanol	32.04	128	4.0	Anhydrous
Zirconium (IV) sulfate	283.3	14.5	~0.05	Acid catalyst
Anhydrous Magnesium Sulfate	120.37	-	-	For drying

Procedure:

- A mixture of 145 g (1.0 mole) of a 40% aqueous glyoxal solution, 128 g (4.0 moles) of methanol, and 14.5 g of zirconium (IV) sulfate is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- The mixture is heated to reflux and maintained at this temperature for 4 hours.
- After cooling to room temperature, the reaction mixture is filtered to remove the catalyst.
- The filtrate is dried over anhydrous magnesium sulfate.



- The dried solution is then subjected to fractional distillation under reduced pressure.
- The fraction distilling at 59°C at 40 mbar is collected, yielding pure 2,2-dimethoxyethanal.[3] A typical yield for this type of reaction is in the range of 70-80%.

Step 2: Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate

The target compound is synthesized via a Horner-Wadsworth-Emmons reaction, which is known to favor the formation of the (E)-alkene.[2][4]

Reaction Scheme:

 $(EtO)_2P(O)CH_2COOEt + CH(OCH_3)_2CHO --[Base]--> (E)-EtOOCCH=CHCH(OCH_3)_2 + (EtO)_2PO_2^-$

Materials and Reagents:



Reagent	Molar Mass (g/mol)	Quantity (g)	Moles	Notes
Triethyl phosphonoacetat e	224.16	24.6	0.11	1.1 equivalents
Sodium Hydride (60% disp.)	24.00 (as NaH)	4.4	0.11	1.1 equivalents
2,2- Dimethoxyethan al	104.10	10.4	0.10	1.0 equivalent
Anhydrous Tetrahydrofuran (THF)	-	200 mL	-	Solvent
Saturated NH ₄ Cl solution	-	-	-	For quenching
Diethyl ether	-	-	-	For extraction
Anhydrous Na ₂ SO ₄	142.04	-	-	For drying

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4.4 g (0.11 mol) of a 60% dispersion of sodium hydride in mineral oil.
- Wash the sodium hydride with anhydrous hexane (2 x 20 mL) to remove the mineral oil, and then carefully add 150 mL of anhydrous THF.
- Cool the suspension to 0°C using an ice bath.
- Slowly add 24.6 g (0.11 mol) of triethyl phosphonoacetate dropwise to the stirred suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating the formation of the phosphonate anion.



- Cool the resulting clear solution back to 0°C and add a solution of 10.4 g (0.10 mol) of 2,2dimethoxyethanal in 50 mL of anhydrous THF dropwise over 30 minutes.
- After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours (or monitor by TLC until completion).
- Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.
- The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford (E)-Ethyl 4,4-dimethoxybut-2-enoate as a colorless oil. A typical yield is in the range of 80-90%.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then acts as a nucleophile.

Figure 2: Mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction begins with the deprotonation of triethyl phosphonoacetate by a strong base to form a stabilized phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 2,2-dimethoxyethanal. The resulting intermediate cyclizes to form a four-membered oxaphosphetane ring, which then fragments to yield the thermodynamically stable (E)-alkene and a water-soluble dialkyl phosphate salt.[1][4]

Quantitative and Spectroscopic Data

The following table summarizes the key quantitative and spectroscopic data for the final product.



Parameter	Value		
Product Name	(E)-Ethyl 4,4-dimethoxybut-2-enoate		
CAS Number	114736-25-3		
Molecular Formula	C ₈ H ₁₄ O ₄		
Molar Mass	174.19 g/mol		
Appearance	Colorless oil		
Typical Yield (HWE)	80-90%		
¹ H NMR (CDCl ₃ , 400 MHz)	δ 6.85 (dd, J = 15.6, 5.2 Hz, 1H), 6.10 (d, J = 15.6 Hz, 1H), 4.80 (d, J = 5.2 Hz, 1H), 4.20 (q, S = 7.1 Hz, 2H), 3.35 (s, 6H), 1.28 (t, J = 7.1 Hz, 3H)		
¹³ C NMR (CDCl₃, 100 MHz)	δ 166.0, 144.5, 122.0, 102.5, 60.5, 54.0 (2C), 14.2		

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration. The provided data is based on typical values for this structural motif.

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